molecular formula C15H12Cl2N6OS B2980275 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide CAS No. 905765-85-7

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide

Cat. No.: B2980275
CAS No.: 905765-85-7
M. Wt: 395.26
InChI Key: JLGCDQYKHCDVAI-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a pyridin-2-yl moiety. A sulfanyl bridge links the triazole ring to an acetamide group, which is further substituted with a 2,3-dichlorophenyl aromatic system.

Properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N6OS/c16-9-4-3-6-10(13(9)17)20-12(24)8-25-15-22-21-14(23(15)18)11-5-1-2-7-19-11/h1-7H,8,18H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGCDQYKHCDVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide typically involves multiple steps One common method involves the initial formation of the triazole ring through a cyclization reactionThe final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties[][3].

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Structural Variations :

  • Pyridine Position : Substitution at pyridin-2-yl (target compound) vs. pyridin-3-yl or pyridin-4-yl in analogs (e.g., CAS 578736-90-0) .
  • Aryl Substitutions : The 2,3-dichlorophenyl group in the target compound contrasts with 3,5-dichlorophenyl (), 3-methylphenyl (), and furan-2-yl (–7) in analogs.
  • Triazole Core: Some analogs replace the 4-amino group with allyl () or ethyl () substituents.

Anti-Inflammatory Activity :

  • The target compound’s derivative, 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide, demonstrated 1.28× higher activity than diclofenac sodium in rat formalin edema models .
  • Chlorine substituents (as in the target’s 2,3-dichlorophenyl group) correlate with enhanced activity due to electron-withdrawing effects .

Anti-Exudative Activity :

  • Furanyl analogs (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) showed comparable efficacy to diclofenac at 10 mg/kg .

Antimicrobial Activity :

  • Pyridin-4-yl derivatives (KA1–KA15) exhibited MIC values of 12.5–50 µg/mL against E. coli, S. aureus, and A. niger, with electron-withdrawing groups (e.g., -Cl, -NO2) improving potency .

Physicochemical Properties

Melting Points :

  • Allyl-substituted triazoles (): 161–184°C.
  • Dichlorophenyl analogs (): ~170–190°C (estimated based on structural similarity).

Solubility :

  • The target compound’s dichlorophenyl group likely reduces aqueous solubility compared to furanyl or methoxy-substituted analogs .

Structure-Activity Relationships (SAR)

  • Pyridine Position : Pyridin-2-yl (target) and pyridin-4-yl (KA1–KA15) are optimal for bioactivity compared to pyridin-3-yl .
  • Aryl Substituents: Dichlorophenyl > monochlorophenyl > methylphenyl in anti-inflammatory activity .
  • Triazole Core: The 4-amino group is critical; allyl or ethyl substitutions reduce activity .

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